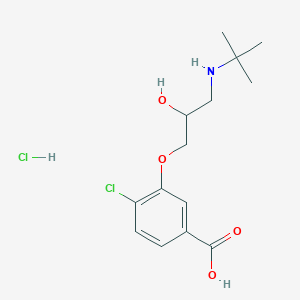
1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoic acid with epichlorohydrin to form an intermediate, which is then reacted with tert-butylamine to introduce the tert-butylamino group. The final step involves the hydrolysis of the intermediate to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoic acid can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted benzoic acid derivatives.
Scientific Research Applications
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The hydroxypropoxy group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Terbutaline Sulfate: A selective β2-adrenoceptor agonist used in the treatment of asthma and lung diseases.
Timolol Maleate: A non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.
Uniqueness
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H21Cl2NO4 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C14H20ClNO4.ClH/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19);1H |
InChI Key |
MLRXLRNVTNCZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


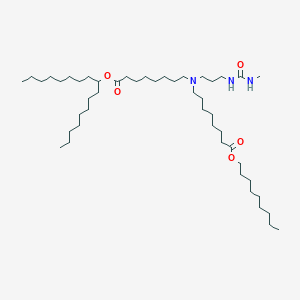
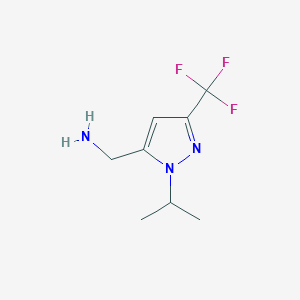
![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)
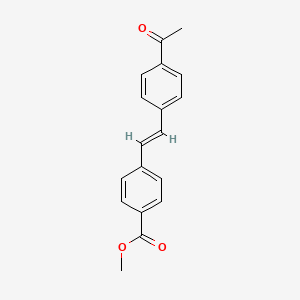
![3-[(Ethylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353091.png)
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
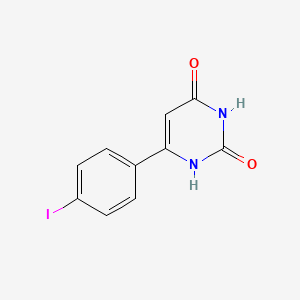
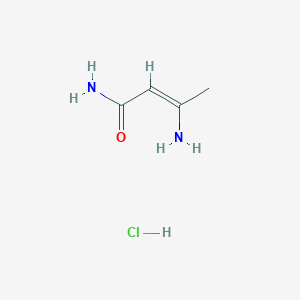
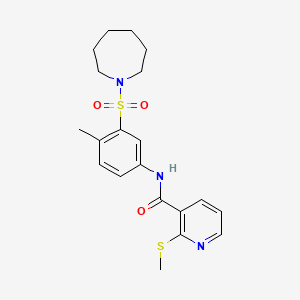
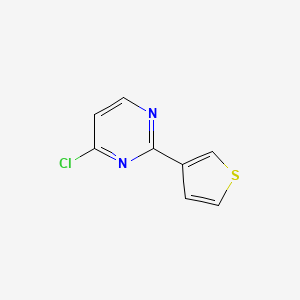
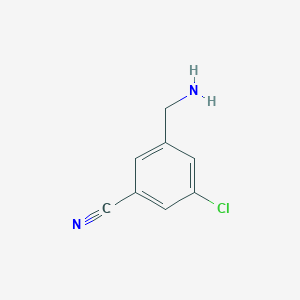
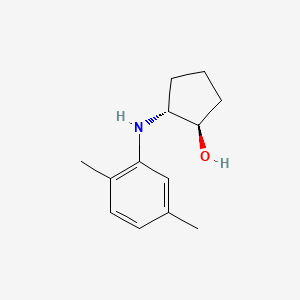
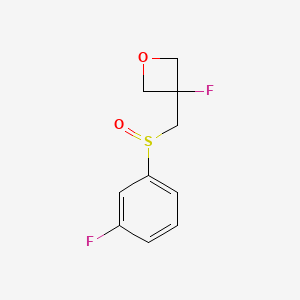
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
